Erythromycin

acid stability formulation development gastrointestinal degradation

Erythromycin (CAS 7540-22-9)—the prototypical 14-membered macrolide scaffold for clarithromycin, azithromycin, and roxithromycin—delivers the strongest clinical CYP3A4 inhibition (OR 5.8 vs. 3.7 and 1.5) and extreme acid lability (t₁/₂ 3 sec at pH 1.39). Procure erythromycin base with documented A/B/C component ratios for: CYP3A4 inhibition positive controls, enteric coating validation, antimicrobial susceptibility testing (CLSI/EUCAST), and polyketide synthase reference standards. Specify USP-grade purity (≥850 μg/mg) and full HPLC certification.

Molecular Formula C37H67NO13
Molecular Weight 733.9 g/mol
CAS No. 7540-22-9
Cat. No. B7781799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin
CAS7540-22-9
Molecular FormulaC37H67NO13
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyULGZDMOVFRHVEP-RWJQBGPGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate;  moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Erythromycin (CAS 114-07-8) Macrolide Antibiotic: Baseline Procurement Specifications and In-Class Positioning


Erythromycin is a 14-membered macrolide antibiotic produced by Saccharopolyspora erythraea, consisting primarily of erythromycin A (C₃₇H₆₇NO₁₃) with minor amounts of erythromycins B and C . USP-grade material requires the sum of erythromycin A, B, and C to be between 85.0% and 100.5% on an anhydrous basis . As the prototypical macrolide, erythromycin serves as the chemical scaffold from which all second-generation 14-membered and 15-membered macrolides (clarithromycin, azithromycin, roxithromycin) were derived through semi-synthetic modification [1]. Its procurement is differentiated from these analogs by distinct acid-lability, CYP3A4 inhibition potency, and fermentation-derived component profiles that cannot be assumed equivalent across the class.

Why Erythromycin Cannot Be Interchanged with Clarithromycin or Azithromycin in Research and Industrial Workflows


Despite shared macrolide classification, erythromycin exhibits quantifiable differences from clarithromycin and azithromycin that preclude direct substitution in validated protocols. Oral bioavailability differs by approximately twofold (erythromycin base ~25% vs. clarithromycin 55%) [1]. Acid stability diverges by 340-fold at gastric pH (erythromycin half-life 3 seconds vs. clarithromycin 17 minutes at pH 1.39) [2], affecting formulation requirements and in vivo performance predictions. CYP3A4-mediated drug interaction risk is also non-equivalent: erythromycin demonstrates the strongest inhibition among clinical macrolides, with an odds ratio of 5.8 for hypotension when co-administered with calcium-channel blockers, compared to clarithromycin's OR of 3.7 and azithromycin's non-significant OR of 1.5 [3]. These data establish that erythromycin selection over its analogs must be driven by protocol-specific requirements, not class-based assumptions.

Erythromycin Procurement Evidence: Quantitative Differentiation from Clarithromycin and Azithromycin


Acid Stability Comparison: Erythromycin Half-Life at Gastric pH is 340-Fold Shorter than Clarithromycin

Erythromycin undergoes extremely rapid acid-catalyzed degradation at gastric pH, necessitating enteric coating or ester prodrug formulations for oral administration. In a direct comparative study at pH 1.39 (simulated gastric fluid), erythromycin exhibited a half-life of 3 seconds, while clarithromycin (6-O-methylerythromycin) demonstrated a half-life of 17 minutes [1]. This represents a 340-fold difference in acid stability. At pH 2.1, erythromycin's half-life was 0.3 hour compared to azithromycin and clarithromycin which were ranked equally and substantially more stable [2].

acid stability formulation development gastrointestinal degradation

Oral Bioavailability: Erythromycin Base ~25% vs. Clarithromycin 55% vs. Azithromycin 37%

The oral bioavailability of erythromycin base is approximately 25%, substantially lower than its second-generation analogs [1]. Clarithromycin achieves 55% oral bioavailability, and azithromycin achieves 37%. Erythromycin estolate (a prodrug formulation) yields higher serum concentrations (Cmax 3.08 μg/L vs. 1.9-3.8 μg/L for base) but does not improve overall bioavailability beyond ~25% [1]. Serum half-life also differs markedly: erythromycin 1.5-3.0 hours, clarithromycin 2.6-2.7 hours, and azithromycin 11-14 hours [1].

pharmacokinetics bioavailability dosing regimen

CYP3A4 Inhibition Potency: Erythromycin Shows Strongest Drug Interaction Risk Among Clinical Macrolides

In a population-based case-crossover study of 7,100 patients aged ≥66 years receiving calcium-channel blockers, erythromycin demonstrated the strongest association with hospitalization for hypotension or shock among macrolide antibiotics [1]. The odds ratio (OR) for erythromycin was 5.8 (95% CI 2.3-15.0), compared to clarithromycin's OR of 3.7 (95% CI 2.3-6.1) and azithromycin's non-significant OR of 1.5 (95% CI 0.8-2.8) [1]. This clinical observation aligns with in vitro mechanism-based inhibition data showing both erythromycin and clarithromycin decrease CYP3A4 activity in a time-dependent manner [2].

drug-drug interaction CYP3A4 clinical safety polypharmacy

Antipneumococcal MIC Values: Erythromycin, Clarithromycin, and Azithromycin Show Near-Equivalent Potency Against Susceptible Strains

Against penicillin-susceptible and penicillin-intermediate Streptococcus pneumoniae, all three 14- and 15-member macrolides demonstrate MIC₉₀ values of ≤0.125 μg/mL [1]. In a 2024 Russian surveillance study of 200 clinical S. pneumoniae isolates, MIC₅₀/MIC₉₀ values were: erythromycin 0.06/128 mg/L, clarithromycin 0.03/128 mg/L, and azithromycin 0.125/128 mg/L [2]. Resistance rates were also comparable: 41.5%, 42%, and 40.5% respectively [2]. Cross-resistance is nearly universal—erythromycin-resistant strains are also resistant to clarithromycin and azithromycin [1].

antimicrobial susceptibility MIC Streptococcus pneumoniae cross-resistance

Fermentation-Derived Erythromycin Component Purity: Recombinant Strain Engineering Increases Erythromycin A to 94%

Industrial fermentation of native Saccharopolyspora erythraea strains yields a mixture of erythromycin A, B, and C, with erythromycin A typically comprising approximately 84% of total erythromycins [1]. Metabolic engineering of strain ZL1004 increased total erythromycin bioactivity by 20% compared to industrial strain HL3168, elevated erythromycin A proportion from 84% to 94%, increased erythromycin A concentration from 3.25 mg/mL to 3.98 mg/mL (22% improvement), and reduced erythromycin B and C by 51% and 58% respectively [1]. USP specifications require the sum of erythromycin A, B, and C to be 85.0-100.5% with individual B and C components each <5% .

industrial fermentation strain engineering erythromycin A purity process optimization

Optimal Research and Industrial Application Scenarios for Erythromycin Procurement


CYP3A4-Mediated Drug-Drug Interaction Studies Requiring a Potent Positive Control

Erythromycin serves as the strongest clinical CYP3A4 inhibitor among marketed macrolides, with a population-based odds ratio of 5.8 for clinically significant drug interactions versus clarithromycin's 3.7 and azithromycin's non-significant 1.5 [1]. This makes erythromycin the preferred positive control for in vitro hepatocyte or microsomal CYP3A4 inhibition assays and for clinical drug-drug interaction studies where a maximal inhibitory signal is required for assay validation. Procurement for this application should specify erythromycin base (not estolate or other salt forms) with documented purity by HPLC.

Fermentation Process Development and Strain Engineering Using the Erythromycin Biosynthetic Pathway

The erythromycin polyketide synthase (PKS) biosynthetic pathway in Saccharopolyspora erythraea is the most extensively characterized macrolide production system, serving as a model for industrial polyketide engineering. Recombinant strain improvements have been quantitatively documented: a 20% increase in total bioactivity and erythromycin A purity elevated from 84% to 94% relative to industrial production strains [2]. Erythromycin procurement for fermentation reference standards or pathway engineering studies should specify material with characterized erythromycin A/B/C component ratios, as these serve as critical benchmarks for strain performance evaluation.

Enteric Formulation Development and Acid-Lability Model Compound Studies

Erythromycin's extreme acid lability—a half-life of 3 seconds at pH 1.39 versus 17 minutes for clarithromycin [3]—establishes it as an ideal model compound for developing and validating enteric coating technologies, gastro-resistant formulations, and acid-stability predictive models. At pH 2.1, erythromycin's half-life is 0.3 hour, ranking it the least stable among clinically used macrolides [4]. Procurement for formulation studies should prioritize erythromycin base with USP-grade certification to ensure reproducible degradation kinetics across experimental batches.

Antimicrobial Susceptibility Testing Panels and Resistance Surveillance

As the prototypical 14-membered macrolide, erythromycin remains an essential component of antimicrobial susceptibility testing panels. Cross-resistance data confirm that erythromycin susceptibility is highly predictive of susceptibility to clarithromycin and azithromycin [5]. In contemporary surveillance, erythromycin resistance rates in S. pneumoniae exceed 40% in some regions [6]. Procurement for clinical microbiology or surveillance applications should specify erythromycin reference standard meeting CLSI/EUCAST purity requirements, with certificate of analysis documenting potency (≥850 μg/mg).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.